molecular formula C16H20O2S B12598973 Benzoic acid, 4-(1-octynylthio)-, methyl ester CAS No. 638199-57-2

Benzoic acid, 4-(1-octynylthio)-, methyl ester

Cat. No.: B12598973
CAS No.: 638199-57-2
M. Wt: 276.4 g/mol
InChI Key: PKNVSZFIZPMQRE-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1-octynylthio)-, methyl ester: is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid core with a methyl ester group and a 1-octynylthio substituent at the para position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(1-octynylthio)-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols in the presence of catalysts. One common method is the reaction of 4-(1-octynylthio)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the ester group into the benzoic acid derivative, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-(1-octynylthio)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-(1-octynylthio)-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1-octynylthio)-, methyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with various enzymes and receptors. The 1-octynylthio group may also play a role in modulating the compound’s biological activity by interacting with lipid membranes and proteins.

Comparison with Similar Compounds

    Methyl benzoate: A simple ester of benzoic acid with a methyl group.

    Ethyl benzoate: An ester of benzoic acid with an ethyl group.

    Propyl benzoate: An ester of benzoic acid with a propyl group.

Uniqueness: Benzoic acid, 4-(1-octynylthio)-, methyl ester is unique due to the presence of the 1-octynylthio group, which imparts distinct chemical and biological properties compared to other benzoic acid esters. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

638199-57-2

Molecular Formula

C16H20O2S

Molecular Weight

276.4 g/mol

IUPAC Name

methyl 4-oct-1-ynylsulfanylbenzoate

InChI

InChI=1S/C16H20O2S/c1-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-2/h9-12H,3-7H2,1-2H3

InChI Key

PKNVSZFIZPMQRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CSC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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